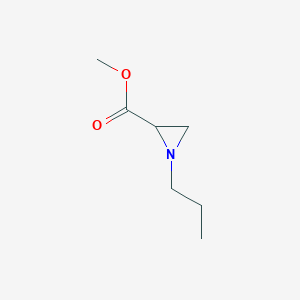
2-Benzyl-1,2-dihydro-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,2-dihydro-indazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is also known as BI-D, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Benzyl-1,2-dihydro-indazol-3-one can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzyl-1,2-dihydro-indazol-3-one in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit low solubility in certain solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzyl-1,2-dihydro-indazol-3-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research is the development of novel fluorescent probes based on this compound for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-Benzyl-1,2-dihydro-indazol-3-one involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. This reaction leads to the formation of a Schiff base, which is subsequently reduced to yield the final product. Several modifications to this method have been reported in the literature, including the use of different aldehydes, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,2-dihydro-indazol-3-one has been studied extensively for its potential applications as a pharmacological agent. It has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
1848-46-0 |
|---|---|
Produktname |
2-Benzyl-1,2-dihydro-indazol-3-one |
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-benzyl-1H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI-Schlüssel |
IBMDKBAGSDBZIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Andere CAS-Nummern |
1848-46-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)







